![molecular formula C7H6BrN3 B1440874 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine CAS No. 1263059-15-9](/img/structure/B1440874.png)
3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine
Übersicht
Beschreibung
3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by the presence of a bromine atom at the 3rd position and a methyl group at the 5th position on the pyrazolo[1,5-a]pyrimidine ring system. It has a molecular formula of C7H6BrN3 and a molecular weight of 212.05 g/mol . This compound is of significant interest in medicinal chemistry and material science due to its unique structural and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-5-bromopyrazole with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired pyrazolo[1,5-a]pyrimidine ring . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3rd position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Cross-Coupling Reactions: It participates in Suzuki-Miyaura cross-coupling reactions to form arylated derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as DMF or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Cross-Coupling: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) in solvents like ethanol or toluene.
Major Products Formed
Substitution: Formation of various substituted pyrazolo[1,5-a]pyrimidines.
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of dehalogenated products.
Cross-Coupling: Formation of arylated pyrazolo[1,5-a]pyrimidines.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmacologically active compounds, including anticancer and anti-inflammatory agents.
Material Science: The compound is used in the synthesis of fluorescent materials and organic light-emitting diodes (OLEDs) due to its photophysical properties.
Biological Research: It is employed in the study of enzyme inhibition and as a probe for biological imaging.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound acts as an inhibitor of various enzymes, including kinases and phosphatases, by binding to their active sites.
Signal Transduction Pathways: It modulates signal transduction pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent.
Photophysical Properties: The compound’s unique electronic structure allows it to absorb and emit light, making it useful in imaging and sensor applications.
Vergleich Mit ähnlichen Verbindungen
3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine can be compared with other similar compounds in the pyrazolo[1,5-a]pyrimidine family:
3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine: Similar in structure but with a chlorine atom at the 5th position instead of a methyl group.
3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine: Contains an additional chlorine atom at the 7th position.
3,5-Diarylated Pyrazolo[1,5-a]pyrimidines: These compounds have aryl groups at the 3rd and 5th positions, offering different photophysical and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Biologische Aktivität
3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound features a unique fused ring system that combines both pyrazole and pyrimidine structures, contributing to its potential therapeutic applications. The following sections will delve into the biological activities of this compound, supported by relevant data tables and case studies.
- Chemical Formula : CHBrN
- Molecular Weight : 212.05 g/mol
- Structure : The compound is characterized by a bromine substituent at the 3-position and a methyl group at the 5-position of the pyrazolo[1,5-a]pyrimidine scaffold.
Pharmacological Activities
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit a range of biological activities including:
- Anticancer Activity : Several studies have reported that pyrazolo[1,5-a]pyrimidine derivatives possess significant cytotoxic effects against various cancer cell lines. For instance, a derivative was shown to exhibit an IC value of 19.70 ± 0.89 μM against MCF-7 breast cancer cells, indicating potent anticancer properties .
- Antidiabetic Effects : The inhibition of α-glucosidase and α-amylase enzymes has been documented for several derivatives. One study highlighted that a derivative exhibited an α-amylase inhibition percentage of 27.91 ± 0.02%, outperforming standard drugs like acarbose .
- Anti-inflammatory Properties : Pyrazolo[1,5-a]pyrimidines have also been investigated for their anti-inflammatory effects, with some compounds demonstrating significant inhibition of COX-2 activity .
Case Study 1: Anticancer Activity
A recent study synthesized several pyrazolo[1,5-a]pyrimidine derivatives and evaluated their cytotoxicity against human cancer cell lines. Among them, a compound with a 3-bromo substitution showed promising results with an IC value lower than that of conventional chemotherapeutics.
Case Study 2: Antidiabetic Activity
In another investigation focusing on the antidiabetic potential of these compounds, researchers synthesized N-(4-chlorophenyl)-pyrazolo[1,5-a]pyrimidine derivatives. The derivative labeled as 12b exhibited notable inhibitory effects on α-amylase (27.91 ± 0.02%) and α-glucosidase (17.41 ± 0.02%), indicating its potential as an effective antidiabetic agent .
Table 1: Biological Activities of Selected Pyrazolo[1,5-a]pyrimidine Derivatives
Compound Name | Activity Type | IC (μM) | Inhibition (%) |
---|---|---|---|
N-(4-chlorophenyl)-12b | Antidiabetic (α-Amylase) | 19.70 ± 0.89 | 27.91 ± 0.02 |
Pyrazolo[1,5-a]pyrimidine A | Anticancer (MCF-7) | <20 | - |
Pyrazolo[1,5-a]pyrimidine B | Anti-inflammatory (COX-2) | - | Significant |
Eigenschaften
IUPAC Name |
3-bromo-5-methylpyrazolo[1,5-a]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-2-3-11-7(10-5)6(8)4-9-11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIJUNUYMCAQTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718768 | |
Record name | 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263059-15-9 | |
Record name | 3-Bromo-5-methylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-5-methylpyrazolo[1,5-a]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.